molecular formula C19H20BrN5O B11195252 4-Bromo-2-({4-[3-(pyridin-4-YL)-1H-pyrazol-5-YL]piperazin-1-YL}methyl)phenol

4-Bromo-2-({4-[3-(pyridin-4-YL)-1H-pyrazol-5-YL]piperazin-1-YL}methyl)phenol

Cat. No.: B11195252
M. Wt: 414.3 g/mol
InChI Key: JPDUQYQEEZYYGD-UHFFFAOYSA-N
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Description

4-Bromo-2-({4-[3-(pyridin-4-YL)-1H-pyrazol-5-YL]piperazin-1-YL}methyl)phenol is a complex organic compound that features a bromine atom, a phenol group, and a piperazine ring substituted with a pyrazole and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-({4-[3-(pyridin-4-YL)-1H-pyrazol-5-YL]piperazin-1-YL}methyl)phenol typically involves multi-step organic reactions. One common approach is to start with the bromination of 2-hydroxybenzyl alcohol to introduce the bromine atom. This is followed by the formation of the piperazine ring through a nucleophilic substitution reaction. The pyrazole and pyridine moieties are then introduced via coupling reactions, often using palladium-catalyzed cross-coupling techniques .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-({4-[3-(pyridin-4-YL)-1H-pyrazol-5-YL]piperazin-1-YL}methyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while substitution of the bromine atom could result in various substituted derivatives .

Scientific Research Applications

4-Bromo-2-({4-[3-(pyridin-4-YL)-1H-pyrazol-5-YL]piperazin-1-YL}methyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-({4-[3-(pyridin-4-YL)-1H-pyrazol-5-YL]piperazin-1-YL}methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(pyridin-4-YL)phenol: Lacks the piperazine and pyrazole moieties.

    2-({4-[3-(pyridin-4-YL)-1H-pyrazol-5-YL]piperazin-1-YL}methyl)phenol: Lacks the bromine atom.

    4-Bromo-2-({4-[1H-pyrazol-5-YL]piperazin-1-YL}methyl)phenol: Lacks the pyridine moiety.

Uniqueness

The uniqueness of 4-Bromo-2-({4-[3-(pyridin-4-YL)-1H-pyrazol-5-YL]piperazin-1-YL}methyl)phenol lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C19H20BrN5O

Molecular Weight

414.3 g/mol

IUPAC Name

4-bromo-2-[[4-(5-pyridin-4-yl-1H-pyrazol-3-yl)piperazin-1-yl]methyl]phenol

InChI

InChI=1S/C19H20BrN5O/c20-16-1-2-18(26)15(11-16)13-24-7-9-25(10-8-24)19-12-17(22-23-19)14-3-5-21-6-4-14/h1-6,11-12,26H,7-10,13H2,(H,22,23)

InChI Key

JPDUQYQEEZYYGD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C=CC(=C2)Br)O)C3=NNC(=C3)C4=CC=NC=C4

Origin of Product

United States

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